molecular formula C15H14N2O2 B086827 N-(Benzylideneamino)-4-methoxy-benzamide CAS No. 51651-81-1

N-(Benzylideneamino)-4-methoxy-benzamide

Cat. No. B086827
CAS RN: 51651-81-1
M. Wt: 254.28 g/mol
InChI Key: XHYYXBAFSXMSKM-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Benzylideneamino)-4-methoxy-benzamide, also known as BAMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAMBA belongs to the class of Schiff bases and has a molecular formula of C15H14N2O2.

Mechanism of Action

The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide is not fully understood. However, studies have suggested that N-(Benzylideneamino)-4-methoxy-benzamide may exert its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt pathway and the NF-κB pathway. N-(Benzylideneamino)-4-methoxy-benzamide has also been shown to interact with various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in Alzheimer's disease and melanogenesis, respectively.
Biochemical and Physiological Effects:
N-(Benzylideneamino)-4-methoxy-benzamide has been shown to exhibit various biochemical and physiological effects. In cancer research, N-(Benzylideneamino)-4-methoxy-benzamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, N-(Benzylideneamino)-4-methoxy-benzamide has been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of β-secretase. In diabetes research, N-(Benzylideneamino)-4-methoxy-benzamide has been shown to improve glucose uptake and insulin sensitivity by activating the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

N-(Benzylideneamino)-4-methoxy-benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields. However, N-(Benzylideneamino)-4-methoxy-benzamide also has some limitations. It is not highly water-soluble, which may limit its bioavailability and efficacy in vivo. Additionally, N-(Benzylideneamino)-4-methoxy-benzamide may exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.

Future Directions

Several future directions for N-(Benzylideneamino)-4-methoxy-benzamide research can be identified. Firstly, more studies are needed to elucidate the mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide, particularly in cancer research. Secondly, studies are needed to improve the water-solubility and bioavailability of N-(Benzylideneamino)-4-methoxy-benzamide, which may enhance its therapeutic potential. Thirdly, more studies are needed to investigate the safety and efficacy of N-(Benzylideneamino)-4-methoxy-benzamide in vivo, particularly in animal models. Finally, studies are needed to explore the potential of N-(Benzylideneamino)-4-methoxy-benzamide in other therapeutic areas, such as neurodegenerative diseases and skin disorders.
Conclusion:
In conclusion, N-(Benzylideneamino)-4-methoxy-benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-(Benzylideneamino)-4-methoxy-benzamide exhibits potent anticancer, anti-Alzheimer's, and anti-diabetic activities, and has several advantages for lab experiments. However, N-(Benzylideneamino)-4-methoxy-benzamide also has some limitations, such as poor water-solubility and cytotoxicity at high concentrations. Further research is needed to fully elucidate the mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide and to explore its potential in other therapeutic areas.

Synthesis Methods

N-(Benzylideneamino)-4-methoxy-benzamide can be synthesized by the condensation reaction between 4-methoxy-benzoic acid and benzylideneaniline in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-(Benzylideneamino)-4-methoxy-benzamide.

Scientific Research Applications

N-(Benzylideneamino)-4-methoxy-benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, Alzheimer's disease, and diabetes. In cancer research, N-(Benzylideneamino)-4-methoxy-benzamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In Alzheimer's disease research, N-(Benzylideneamino)-4-methoxy-benzamide has been studied for its ability to inhibit the formation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In diabetes research, N-(Benzylideneamino)-4-methoxy-benzamide has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.

properties

IUPAC Name

N-(benzylideneamino)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYYXBAFSXMSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295626
Record name N-(BENZYLIDENEAMINO)-4-METHOXY-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51651-81-1
Record name N-(BENZYLIDENEAMINO)-4-METHOXY-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYBENZOIC BENZYLIDENEHYDRAZIDE
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